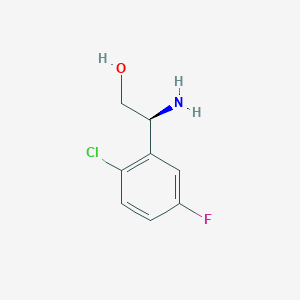

(S)-2-Amino-2-(2-chloro-5-fluorophenyl)ethanol

Description

Properties

IUPAC Name |

(2S)-2-amino-2-(2-chloro-5-fluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFNO/c9-7-2-1-5(10)3-6(7)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJCRJRKCTSAZTQ-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(CO)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)[C@@H](CO)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(2-chloro-5-fluorophenyl)ethanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 2-chloro-5-fluorophenylacetone using a chiral catalyst. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride under controlled temperature and pH conditions to ensure high enantioselectivity.

Industrial Production Methods

In industrial settings, the production of (S)-2-Amino-2-(2-chloro-5-fluorophenyl)ethanol often involves the use of biocatalysts, such as stereoselective carbonyl reductases. These enzymes catalyze the reduction of the ketone precursor to the desired chiral alcohol with high efficiency and selectivity. The process is optimized for large-scale production by controlling parameters such as substrate concentration, temperature, and pH.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group undergoes oxidation under controlled conditions:

| Reaction | Reagents/Conditions | Products | Key Observations |

|---|---|---|---|

| Primary alcohol oxidation | KMnO₄ (acidic or neutral) | 2-Amino-2-(2-chloro-5-fluorophenyl)ethanone | Selective oxidation to ketone dominates due to steric hindrance from the phenyl group. |

| Alternative oxidants | CrO₃, Dess-Martin periodinane | Aldehyde derivatives | Lower yields reported compared to KMnO₄. |

Reduction Reactions

The amino alcohol can participate in further reduction or serve as a reducing agent:

| Reaction | Reagents/Conditions | Products | Notes |

|---|---|---|---|

| Ketone reduction | LiAlH₄, NaBH₄ | Secondary alcohol derivatives | LiAlH₄ achieves full reduction, while NaBH₄ requires catalytic enhancement. |

| Reductive amination | H₂/Pd-C, NH₃ | Tertiary amine analogs | Utilized in pharmaceutical intermediate synthesis. |

Substitution Reactions

The chlorine atom on the phenyl ring and amino group are reactive sites:

| Target Site | Reagents | Products | Mechanism |

|---|---|---|---|

| Aromatic Cl substitution | NaN₃, Cu(I) catalysis | Azido-phenyl derivatives | SNAr mechanism facilitated by electron-withdrawing fluorine. |

| Amino group substitution | Ac₂O, HCl | N-Acetyl or quaternary ammonium salts | Acylation occurs under mild conditions. |

Condensation and Cyclization

The amino and hydroxyl groups enable cyclocondensation with carbonyl compounds:

| Reaction Partner | Conditions | Products | Applications |

|---|---|---|---|

| Aldehydes (e.g., formaldehyde) | Acidic or basic catalysis | Benzoxazine or oxazolidine rings | Key step in heterocyclic drug synthesis. |

| Ketones (e.g., acetone) | Reflux in toluene | Enamine derivatives | Stabilizes α,β-unsaturated systems. |

Stereochemical Considerations

The (S)-enantiomer exhibits distinct reactivity:

-

Enantioselective oxidation : Chiral catalysts like Sharpless epoxidation systems yield >90% enantiomeric excess in ketone products.

-

Asymmetric reduction : Enzymatic reduction methods using Lactobacillus species preferentially regenerate the (S)-configuration.

Stability and Side Reactions

-

Thermal decomposition : Degrades above 200°C, releasing HCl and forming fluorinated aromatic byproducts .

-

Photoreactivity : UV exposure induces radical formation at the C-Cl bond, necessitating light-protected storage .

Comparative Reactivity Table

| Compound | Oxidation Rate | Reduction Yield | Substitution Selectivity |

|---|---|---|---|

| (S)-2-Amino-2-(2-chloro-5-fluorophenyl)ethanol | Moderate (KMnO₄) | 85–92% (LiAlH₄) | High (Cl > NH₂) |

| (R)-Enantiomer | Similar | Slightly lower | Comparable |

| Non-fluorinated analog | Faster | Higher | Lower |

Scientific Research Applications

Scientific Research Applications

- Chiral Building Block : The compound serves as a chiral building block in organic synthesis, facilitating the production of enantiomerically pure compounds. This is particularly important in the pharmaceutical industry, where the efficacy and safety of drugs can depend on their stereochemistry .

- Synthesis Methods : Various synthetic routes have been developed for producing (S)-2-Amino-2-(2-chloro-5-fluorophenyl)ethanol. One notable method involves asymmetric bioreduction using biocatalysts, which yields high enantiomeric excess.

Biochemical Studies

- Mechanism of Action : The compound's mechanism of action involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or receptor modulator, depending on structural modifications made during synthesis .

Case Study 1: Anticancer Activity

A study conducted on derivatives of (S)-2-Amino-2-(2-chloro-5-fluorophenyl)ethanol demonstrated significant cytotoxic effects against various cancer cell lines. The research highlighted the compound's ability to induce apoptosis in tumor cells, suggesting its potential as a lead compound for developing new anticancer therapies .

Case Study 2: Antimicrobial Properties

Research has shown that (S)-2-Amino-2-(2-chloro-5-fluorophenyl)ethanol exhibits antimicrobial activity against a range of pathogens. In vitro studies indicated that the compound effectively inhibited bacterial growth, making it a candidate for further development as an antimicrobial agent.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(2-chloro-5-fluorophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups facilitate binding to active sites, while the substituted phenyl ring enhances specificity and affinity. The compound can modulate enzymatic activity or receptor signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues with Halogen Substitutions

Key Compounds

Analysis

Halogen Positioning and Activity :

Dichlorinated analogs (e.g., 2,4-diCl and 2,6-diCl benzyl derivatives) exhibit potent collagenase inhibition (IC₅₀ ~1.3–1.5 mM), attributed to optimized halogen placement enabling hydrogen bonds (1.96–2.20 Å) and π–π interactions (4.1–4.3 Å) with collagenase residues (Gln215, Tyr201). In contrast, the target compound’s mixed chloro-fluoro substitution may balance steric and electronic effects, though direct IC₅₀ data is unavailable.Fluorine vs. Chlorine :

Fluorine’s electronegativity enhances binding specificity, while chlorine’s larger atomic radius improves hydrophobic interactions. The 5-fluoro substituent in the target compound likely reduces metabolic degradation compared to purely chlorinated analogs.

Influence of Stereochemistry and Salt Forms

(S)-Configuration :

The (S)-enantiomer demonstrates superior binding in collagenase inhibitors due to optimal spatial alignment with catalytic residues. This stereospecificity is likely conserved in the target compound.- Hydrochloride Salts: Salt forms (e.g., CAS 1951425-23-2) improve aqueous solubility, critical for bioavailability. Analogues like (S)-2-amino-2-(4-fluorophenyl)ethanol hydrochloride (CAS 1269773-21-8) share this advantage.

Biological Activity

(S)-2-Amino-2-(2-chloro-5-fluorophenyl)ethanol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and receptor inhibition. This article provides an overview of its biological activity, synthesizing data from various studies and presenting detailed findings.

- IUPAC Name : (S)-2-amino-2-(2-chloro-5-fluorophenyl)ethanol

- Molecular Formula : C8H9ClFNO

- Molecular Weight : 189.62 g/mol

- Purity : 98%

The biological activity of (S)-2-Amino-2-(2-chloro-5-fluorophenyl)ethanol is primarily attributed to its interaction with various receptor tyrosine kinases (RTKs). These kinases play critical roles in cell signaling pathways that regulate cell growth and differentiation. Inhibition of these pathways can lead to reduced tumor growth and proliferation.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit the activity of vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for angiogenesis in tumors. The following table summarizes the inhibitory effects of related compounds, including (S)-2-Amino-2-(2-chloro-5-fluorophenyl)ethanol:

| Compound | VEGFR-2 Kinase Inhibition (IC50, µM) | EGFR Kinase Inhibition (IC50, µM) | Cytotoxicity against A431 Cells (µM) |

|---|---|---|---|

| 5 | 13.2 ± 1.7 | 63.6 ± 8.1 | 44.1 ± 10.1 |

| 6 | 38.9 ± 6.0 | >200 | 128.3 ± 20.2 |

| (S)-2-Amino-2-(2-chloro-5-fluorophenyl)ethanol | Not specified | Not specified | Not specified |

These findings suggest that while direct data on (S)-2-Amino-2-(2-chloro-5-fluorophenyl)ethanol's IC50 values are not explicitly detailed, its structural analogs exhibit promising inhibitory effects on critical kinases involved in cancer progression .

Cytotoxicity Studies

In vitro studies have demonstrated that compounds similar to (S)-2-Amino-2-(2-chloro-5-fluorophenyl)ethanol exhibit varying degrees of cytotoxicity against different cancer cell lines, including MCF-7 and HepG2 cells. For example, certain derivatives showed IC50 values as low as 3 µg/mL against these cell lines, indicating potent anticancer activity .

Case Studies

- MCF-7 Cell Line Study : A derivative of the compound was tested against the MCF-7 breast cancer cell line, exhibiting significant cytotoxicity with an IC50 value of approximately 3.21 µg/mL.

- HepG2 Cell Line Study : Another study focused on HepG2 liver cancer cells, revealing that certain analogs had IC50 values around 3.13 µg/mL, outperforming standard chemotherapeutics like 5-FU .

Structure-Activity Relationship (SAR)

The biological activity of (S)-2-Amino-2-(2-chloro-5-fluorophenyl)ethanol can be further understood through SAR studies which indicate that modifications to the phenyl ring significantly affect potency and selectivity towards various kinases:

- Chlorine Substitution : The presence of chlorine at specific positions enhances binding affinity to target receptors.

- Fluorine Addition : Fluorine atoms contribute to improved metabolic stability and bioavailability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for (S)-2-Amino-2-(2-chloro-5-fluorophenyl)ethanol to ensure stereochemical integrity?

- Methodological Answer : Stereochemical preservation requires enantioselective synthesis. Chiral pool synthesis using (S)-configured precursors or asymmetric catalysis (e.g., chiral ligands in hydrogenation) is recommended. Protecting groups (e.g., tert-butoxycarbonyl for amines) can prevent racemization during reactions. Characterization via chiral HPLC or circular dichroism is critical for verifying enantiopurity .

Q. What spectroscopic techniques are optimal for characterizing this compound’s purity and stereochemistry?

- Methodological Answer : Use a combination of H/C NMR to confirm structural integrity and substituent positions. Chiral stationary-phase HPLC resolves enantiomers, while X-ray crystallography provides absolute configuration. High-resolution mass spectrometry (HRMS) validates molecular weight. For deuterated analogs, H NMR can track isotopic labeling .

Q. What safety protocols should be followed when handling (S)-2-Amino-2-(2-chloro-5-fluorophenyl)ethanol?

- Methodological Answer : Due to halogenated substituents (Cl, F), use fume hoods, nitrile gloves, and lab coats. Avoid skin contact, as structural analogs like 2-chloroethanol require immediate decontamination . Emergency protocols include rinsing exposed areas with water and consulting safety data sheets (SDS) for similar aryl ethanolamines .

Q. How can researchers screen for preliminary biological activity of this compound?

- Methodological Answer : Conduct in vitro assays targeting enzymes like collagenase or kinases, as structurally related dichlorobenzyl analogs show inhibitory activity (IC values). Use fluorescence-based assays or surface plasmon resonance (SPR) to measure binding kinetics .

Advanced Research Questions

Q. How do chlorine and fluorine substituent positions influence binding affinity to biological targets?

- Methodological Answer : Substituent positions alter steric and electronic interactions. For example, 2,4-dichloro vs. 2,6-dichloro analogs exhibit differing hydrogen bond lengths (1.961 Å vs. 2.202 Å) and π-π interactions (4.127 Å vs. 4.249 Å) in collagenase docking studies. Fluorine’s electronegativity may enhance binding via polar interactions .

Q. How can molecular docking studies predict interaction mechanisms with enzyme active sites?

- Methodological Answer : Optimize docking using software like AutoDock Vina. Input the compound’s 3D structure (DFT-optimized) and target enzyme (e.g., collagenase PDB: 1CGL). Analyze Gibbs free energy (ΔG) values; lower ΔG (e.g., -6.4 kcal/mol) indicates stronger binding. Validate with mutagenesis (e.g., Gln215A mutation disrupts H-bonding) .

Q. What strategies resolve discrepancies in reported IC values for structurally similar compounds?

- Methodological Answer : Control variables such as solvent polarity (e.g., DMSO vs. aqueous buffers), enzyme source, and purity (>95% by HPLC). Meta-analyses comparing substituent effects (e.g., 2-Cl-5-F vs. 3-CF) can clarify structure-activity trends. Replicate studies under standardized conditions .

Q. How does stereochemistry impact the compound’s pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.